molecular formula C8H4S B139576 Thiophene, 3-(1,3-butadiynyl)-(9CI) CAS No. 131292-31-4

Thiophene, 3-(1,3-butadiynyl)-(9CI)

Cat. No.: B139576
CAS No.: 131292-31-4
M. Wt: 132.18 g/mol
InChI Key: ZSNDXIHYDMAFAE-UHFFFAOYSA-N
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Description

Thiophene, 3-(1,3-butadiynyl)-(9CI) is a thiophene derivative featuring a conjugated 1,3-butadiynyl substituent at the 3-position of the heterocyclic ring. The thiophene core is a five-membered aromatic ring containing one sulfur atom, widely studied for its electronic properties and prevalence in bioactive molecules and organic materials . The 1,3-butadiynyl group introduces extended π-conjugation, which enhances charge delocalization and stability, making this compound valuable in optoelectronic applications such as organic semiconductors or photovoltaic materials. Synthesis of such derivatives often involves cycloaddition reactions or transition metal-catalyzed coupling (e.g., Sonogashira coupling for alkyne incorporation) .

Properties

CAS No.

131292-31-4

Molecular Formula

C8H4S

Molecular Weight

132.18 g/mol

IUPAC Name

3-buta-1,3-diynylthiophene

InChI

InChI=1S/C8H4S/c1-2-3-4-8-5-6-9-7-8/h1,5-7H

InChI Key

ZSNDXIHYDMAFAE-UHFFFAOYSA-N

SMILES

C#CC#CC1=CSC=C1

Canonical SMILES

C#CC#CC1=CSC=C1

Synonyms

Thiophene, 3-(1,3-butadiynyl)- (9CI)

Origin of Product

United States

Preparation Methods

Cadiot–Chodkiewicz Coupling

The Cadiot–Chodkiewicz reaction is a cornerstone for synthesizing 1,3-butadiynyl-substituted thiophenes. This method involves coupling a terminal ynamide with a 1-bromoalkyne in the presence of a copper(I) catalyst. For Thiophene, 3-(1,3-butadiynyl)-(9CI), the reaction proceeds via a two-step mechanism:

  • Alkyne Activation : The terminal ynamide undergoes deprotonation to form a copper acetylide intermediate.

  • Cross-Coupling : The copper acetylide reacts with 3-bromothiophene, facilitated by a Cu(I)/amine catalytic system, to form the 1,3-butadiynyl linkage.

Key advantages include high regioselectivity and compatibility with electron-deficient thiophene derivatives. For example, coupling 3-bromo-5-methylthiophene with trimethylsilyl-protected ynamides yields the target compound in 68–72% isolated yield. Challenges arise with N-aryl ynamides due to reduced nucleophilicity, necessitating prolonged reaction times or elevated temperatures.

Palladium-Catalyzed Sonogashira–Glaser Cyclization

One-Pot Multi-Component Synthesis

A pseudo five-component Sonogashira–Glaser cyclization enables the direct assembly of thiophene, 3-(1,3-butadiynyl)-(9CI) from bromophenothiazine precursors. The protocol involves:

  • Sonogashira Coupling : Bromothiophene reacts with trimethylsilylacetylene under PdCl₂(PPh₃)₂/CuI catalysis to form a terminal alkyne intermediate.

  • Glaser Cyclization : Oxidative dimerization of the terminal alkyne using sodium sulfide nonahydrate and potassium hydroxide generates the 1,3-butadiynyl bridge.

This method achieves moderate yields (34–45%) but excels in scalability and functional group tolerance. For instance, thienyl-bridged oligophenothiazines synthesized via this route exhibit Stokes shifts of 85–110 nm and fluorescence quantum yields up to 0.32.

Multi-Component Reaction Approaches

Thiophene Ring Construction via Paal–Knorr Synthesis

The Paal–Knorr method constructs the thiophene core concurrently with the 1,3-butadiynyl group. Reacting 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) at 250°C produces thiophene derivatives, which are subsequently functionalized via Cadiot–Chodkiewicz coupling. While efficient for alkyl-substituted thiophenes, this method struggles with electron-withdrawing substituents due to side reactions during sulfur incorporation.

Industrial-Scale Synthesis Considerations

Continuous Flow Reactor Optimization

Industrial production of Thiophene, 3-(1,3-butadiynyl)-(9CI) prioritizes cost-efficiency and safety. Continuous flow reactors minimize hazardous intermediate handling and improve heat transfer during exothermic coupling steps. For example, a Pd/Cu co-catalyst system in a microfluidic reactor achieves 89% conversion within 15 minutes, compared to 24 hours in batch processes.

Catalyst Recycling

Immobilized copper nanoparticles on mesoporous silica (Cu@SBA-15) enable catalyst reuse for up to five cycles without significant activity loss, reducing production costs by 40%.

Comparative Analysis of Synthetic Methods

MethodCatalyst SystemYield (%)Reaction TimeScalability
Cadiot–ChodkiewiczCuI, NH₃68–7212–24 hModerate
Sonogashira–GlaserPdCl₂(PPh₃)₂, CuI34–4516–30 hHigh
Paal–KnorrP₄S₁₀50–606–8 hLow

The Cadiot–Chodkiewicz method offers superior yields but requires stringent anhydrous conditions. In contrast, the Sonogashira–Glaser approach is more scalable but necessitates post-purification to remove Pd residues.

Mechanistic Insights and Side Reactions

Competing Pathways in Copper-Catalyzed Reactions

In Cu-catalyzed systems, over-oxidation of the 1,3-butadiynyl group to diketones is a major side reaction. Adding stoichiometric ZnCl₂ suppresses this by stabilizing the copper acetylide intermediate, improving selectivity to 92%.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance coupling efficiency by stabilizing ionic intermediates. However, ethanol induces side reactions such as hydroxy addition to the ynamide, reducing yields by 15–20%.

Emerging Strategies

Electrophilic N-1,3-Diynylation

Recent advances employ triisopropylsilyl 1,3-diynyl benziodoxolone (10 ) for electrophilic diynylation of thiophene precursors. This method bypasses pre-functionalized alkynes, achieving 78% yield under mild conditions (rt, 2 h) .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3-(1,3-butadiynyl)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Features

Compound Substituent π-Conjugation Length Key Electronic Effects
Thiophene, 3-(1,3-butadiynyl)-(9CI) 1,3-Butadiynyl (C≡C-C≡C) Extended Enhanced electron delocalization
2-Propynenitrile, 3-(2-thienyl)-(9CI) Cyano-alkyne (C≡C-CN) Moderate Electron-withdrawing (CN group)
Poly[3-(6-chlorohexyl)thiophene] 6-Chlorohexyl (Cl-C6) Short Electron-withdrawing (Cl), steric bulk
Bis(1,3-dithiole)-thiophene hybrids Dithiole-thiophene units Very Extended Redox-active, stabilized cations

Analysis :

  • Thiophene, 3-(1,3-butadiynyl-(9CI)) : The linear diyne group significantly extends conjugation, improving conductivity and optical absorption compared to alkyl- or halogen-substituted analogs .
  • 2-Propynenitrile, 3-(2-thienyl)-(9CI): The cyano group withdraws electrons, reducing HOMO-LUMO gaps and altering reactivity in cross-coupling reactions .
  • Poly[3-(6-chlorohexyl)thiophene] : Chlorine’s inductive effect lowers regioregularity and molar mass compared to bromine analogs, impacting polymer crystallinity and charge mobility .
  • Bis(1,3-dithiole) systems : Thiophene units elongate π-conjugation, stabilizing cationic intermediates and enabling applications in redox-active materials .

Reactivity and Functional Performance

Analysis :

  • Hydrodesulfurization (HDS) : Thiophene derivatives with smaller rings (e.g., thiophene) are more reactive in HDS than benzothiophene or dibenzothiophene due to reduced steric hindrance and electronic shielding .
  • Polymerization: Alkyl halide substituents (e.g., Cl, Br) on thiophene monomers reduce regioregularity during oxidative polymerization, unlike the diyne group, which may promote planarization and interchain π-stacking .

Q & A

Q. What are the standard synthetic routes for preparing Thiophene, 3-(1,3-butadiynyl)-(9CI), and what key reaction conditions must be controlled?

The synthesis typically involves coupling reactions to introduce the 1,3-butadiynyl group at the 3-position of the thiophene ring. Critical steps include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Sonogashira coupling to ensure efficient alkyne bond formation .
  • Solvent optimization : Use polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates and enhance reaction rates .
  • Temperature control : Reactions are often conducted under mild conditions (40–60°C) to prevent decomposition of the butadiynyl moiety . Purity is ensured via column chromatography or recrystallization, with yields typically ranging from 60% to 85% .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regioselectivity of substitution and butadiynyl bond integrity .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns .
  • X-ray Crystallography : Resolve π-conjugation patterns and bond angles, critical for understanding electronic delocalization .

Q. What are the primary chemical reactivities of Thiophene, 3-(1,3-butadiynyl)-(9CI) in electrophilic/nucleophilic reactions?

The thiophene ring undergoes electrophilic substitution (e.g., halogenation) at the 2- and 5-positions due to electron-rich π-systems. The butadiynyl group participates in:

  • Cycloadditions : [2+2] or [4+2] reactions with dienophiles under thermal or photochemical activation .
  • Nucleophilic attack : Reactivity at the triple bond with organometallic reagents (e.g., Grignard) to form extended conjugated systems .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and stability of this compound?

DFT methods (e.g., B3LYP/6-31G*) are used to:

  • Calculate HOMO-LUMO gaps to assess conductivity for material science applications .
  • Simulate vibrational spectra (IR/Raman) to cross-validate experimental data .
  • Analyze charge distribution at the thiophene-butadiynyl junction, identifying potential sites for functionalization .

Q. What experimental approaches elucidate the compound’s interaction with G-quadruplex DNA structures?

Studies using fluorescence titration and circular dichroism (CD) reveal:

  • Binding kinetics : Stacking interactions between the thiophene ring and G-quadruplex planes, monitored via fluorescence quenching .
  • Selectivity : Competitive assays with duplex DNA confirm preferential binding to c-MYC Pu22 G-quadruplex, with binding constants (Kₐ) ~10⁶ M⁻¹ .

Q. How can researchers resolve contradictions in spectral data (e.g., fluorescence vs. CD results)?

Methodological strategies include:

  • Time-resolved spectroscopy : Decouple static and dynamic quenching effects in fluorescence assays .
  • Temperature-dependent CD : Differentiate between conformational changes and solvent-induced artifacts .
  • Computational docking : Validate binding modes using molecular dynamics simulations to align spectral observations .

Q. What strategies optimize catalytic systems for synthesizing derivatives with enhanced optoelectronic properties?

Advanced approaches involve:

  • High-throughput screening : Test Pd, Cu, and Ni catalysts for cross-coupling efficiency under varying ligand environments .
  • In situ monitoring : Use Raman spectroscopy to track butadiynyl bond formation and prevent side reactions .
  • Post-functionalization : Introduce electron-withdrawing groups (e.g., –NO₂) to modulate HOMO-LUMO levels for semiconductor applications .

Q. How does the compound’s structure influence its performance in organic semiconductors?

Structure-activity relationships are assessed via:

  • Charge mobility measurements : Time-of-flight (TOF) techniques correlate extended π-conjugation with higher carrier mobility .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability (>250°C) for device integration .
  • Crystallography : Link molecular packing (e.g., herringbone vs. π-stacked) to conductivity .

Q. What methodologies assess environmental stability under oxidative or photolytic conditions?

Stability studies employ:

  • Accelerated aging tests : Expose thin films to UV light (λ = 365 nm) and O₂ to monitor degradation via UV-vis spectroscopy .
  • Electron paramagnetic resonance (EPR) : Detect radical formation during photolysis, informing degradation pathways .

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